molecular formula C16H21N3O3S B2614954 2-(ethylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole CAS No. 696650-38-1

2-(ethylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole

Cat. No.: B2614954
CAS No.: 696650-38-1
M. Wt: 335.42
InChI Key: QPDOIAKABYIGBE-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole , also known as ethyl 2-oxo-2-phenylacetate , is a chemical compound with the molecular formula C10H10O3 . It belongs to the class of benzimidazole derivatives and exhibits interesting properties due to its unique structure .


Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 2-oxo-2-phenylacetate with a sulfonating agent (such as ethylsulfonyl chloride ). The sulfonylation occurs at the ethyl group, resulting in the formation of the target compound. Detailed synthetic routes and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of ethyl 2-oxo-2-phenylacetate consists of a benzene ring with an attached ethyl group and a carbonyl group. The InChI representation is: InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including esterification, hydrolysis, and nucleophilic substitution. Its reactivity depends on the functional groups present, such as the carbonyl group and the phenyl ring. Further studies are needed to explore its reactivity in detail .

Scientific Research Applications

Synthesis and Spectral Analysis

Researchers have synthesized various derivatives of benzimidazole and related compounds, exploring their chemical structures through advanced spectral analysis techniques. For instance, the synthesis of N-substituted derivatives of oxadiazole compounds has been achieved, showcasing the chemical versatility of benzimidazole derivatives. These compounds were characterized using NMR, IR, and mass spectral data, providing a comprehensive understanding of their molecular structures (Khalid et al., 2016).

Catalytic Systems and Chemical Reactions

Novel catalytic systems involving benzimidazole derivatives have been developed for efficient chemical synthesis. For example, sulfonic acid functionalized imidazolium salts in combination with FeCl3 have demonstrated high efficiency in catalyzing the synthesis of benzimidazoles, presenting a green and efficient method for producing these compounds (Khazaei et al., 2011).

Biological Activities and Applications

Significant research has been conducted on the biological activities of benzimidazole derivatives, including their potential as antibacterial agents. Synthesized compounds have shown moderate to significant activity against both Gram-negative and Gram-positive bacteria, suggesting their potential in developing new antimicrobial agents (Khalid et al., 2016). Moreover, specific derivatives have demonstrated promising anti-proliferative effects against certain cell lines, indicating their potential in cancer research (El‐Faham et al., 2014).

Properties

IUPAC Name

2-(2-ethylsulfonylbenzimidazol-1-yl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-2-23(21,22)16-17-13-8-4-5-9-14(13)19(16)12-15(20)18-10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDOIAKABYIGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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